

Application Note: Predicted Mass Spectrometry Fragmentation of 3-(2-formylphenyl)benzoic acid

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Compound of Interest

Compound Name: 3-(2-formylphenyl)benzoic Acid

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Abstract

This document outlines the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of **3-(2-formylphenyl)benzoic acid**. Due to the absence of direct experimental data in the public domain, this application note provides a theoretical fragmentation pathway based on the known mass spectrometric behavior of aromatic aldehydes and carboxylic acids. A comprehensive protocol for acquiring the mass spectrum is also detailed to guide researchers in the empirical verification of this predicted pattern.

Introduction

3-(2-formylphenyl)benzoic acid (C₁₄H₁₀O₃, Molecular Weight: 226.23 g/mol) is a bifunctional aromatic compound containing both a carboxylic acid and an aldehyde group.^{[1][2]} Understanding its fragmentation pattern under mass spectrometry is crucial for its identification and structural elucidation in various research and development settings, including drug discovery and materials science. This note predicts the major fragmentation pathways and provides a standardized protocol for experimental verification.

Predicted Fragmentation Pattern

The fragmentation of **3-(2-formylphenyl)benzoic acid** in EI-MS is expected to be influenced by the presence of both the aromatic carboxylic acid and the aromatic aldehyde functionalities.

Aromatic compounds typically show a strong molecular ion peak due to their stable structure.[3]

The primary fragmentation events for aromatic carboxylic acids involve the loss of hydroxyl radical (-OH, M-17) and the carboxyl group (-COOH, M-45).[4] Aromatic aldehydes characteristically lose a hydrogen radical (-H, M-1) and the formyl group (-CHO, M-29).[3][5]

Based on these principles, the following fragmentation pathway for **3-(2-formylphenyl)benzoic acid** is proposed:

- Molecular Ion (M⁺): The intact molecule minus an electron will be observed at m/z 226.
- Loss of Hydroxyl Radical [M-OH]⁺: Fragmentation of the carboxylic acid group is expected to lead to the loss of a hydroxyl radical, resulting in a prominent peak at m/z 209.
- Loss of Water [M-H₂O]⁺: An ortho effect between the formyl and benzoic acid groups could facilitate the loss of a water molecule, yielding a fragment at m/z 208.
- Loss of Formyl Radical [M-CHO]⁺: Alpha-cleavage of the aldehyde group would result in the loss of a formyl radical, producing a fragment at m/z 197.
- Loss of Carboxyl Radical [M-COOH]⁺: Cleavage of the bond connecting the carboxyl group to the phenyl ring would lead to a fragment at m/z 181.
- Further Fragmentation: Subsequent losses of carbon monoxide (CO) from acylium ions are also anticipated. For instance, the m/z 209 fragment could lose CO to produce a fragment at m/z 181. The phenyl cation itself may be observed at m/z 77.[6]

Predicted Mass Spectrometry Data

m/z	Predicted Fragment Ion	Proposed Structure
226	[C ₁₄ H ₁₀ O ₃] ⁺ • (Molecular Ion)	Intact molecule with a positive charge and a radical electron
209	[C ₁₄ H ₉ O ₂] ⁺	Ion resulting from the loss of a hydroxyl radical
208	[C ₁₄ H ₈ O ₂] ⁺ •	Ion resulting from the loss of a water molecule
197	[C ₁₃ H ₉ O ₂] ⁺	Ion resulting from the loss of a formyl radical
181	[C ₁₃ H ₉ O] ⁺ •	Ion resulting from the loss of a carboxyl radical or subsequent loss of CO
152	[C ₁₂ H ₈] ⁺ •	Ion resulting from further fragmentation (e.g., loss of CO from m/z 180)
77	[C ₆ H ₅] ⁺	Phenyl cation

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol provides a general procedure for obtaining the mass spectrum of **3-(2-formylphenyl)benzoic acid**. Instrument parameters may need to be optimized for the specific mass spectrometer being used.

3.1. Sample Preparation

- Accurately weigh approximately 1 mg of **3-(2-formylphenyl)benzoic acid**.
- Dissolve the sample in a suitable volatile solvent (e.g., methanol, dichloromethane) to a final concentration of 1 mg/mL.
- Ensure the sample is fully dissolved before introduction into the mass spectrometer.

3.2. Instrumentation

- **Mass Spectrometer:** A high-resolution mass spectrometer equipped with an electron ionization source.
- **Inlet System:** Direct insertion probe (DIP) or gas chromatography (GC) inlet. For a pure standard, a DIP is recommended.

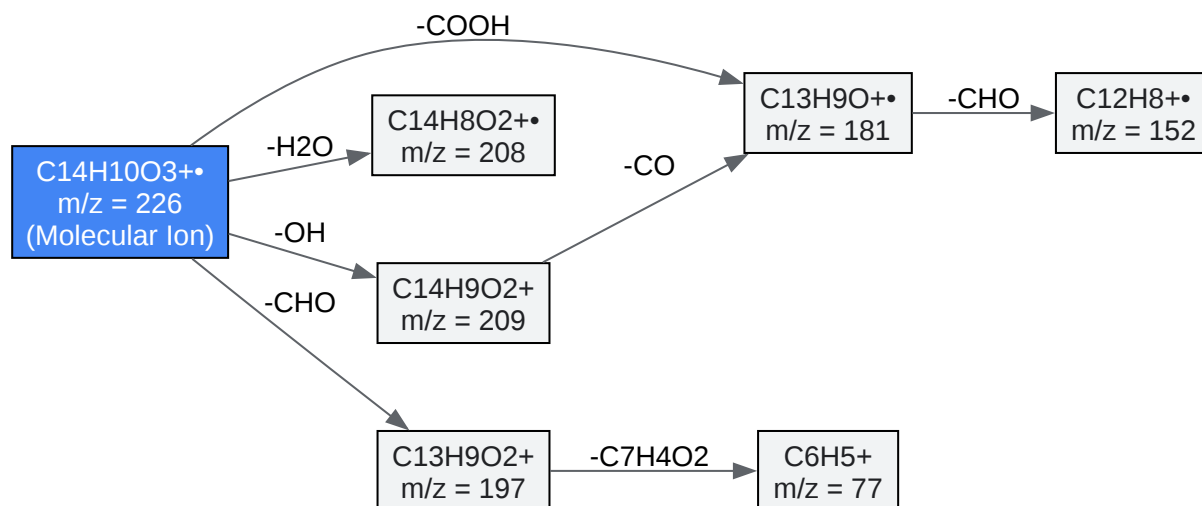
3.3. Instrument Parameters

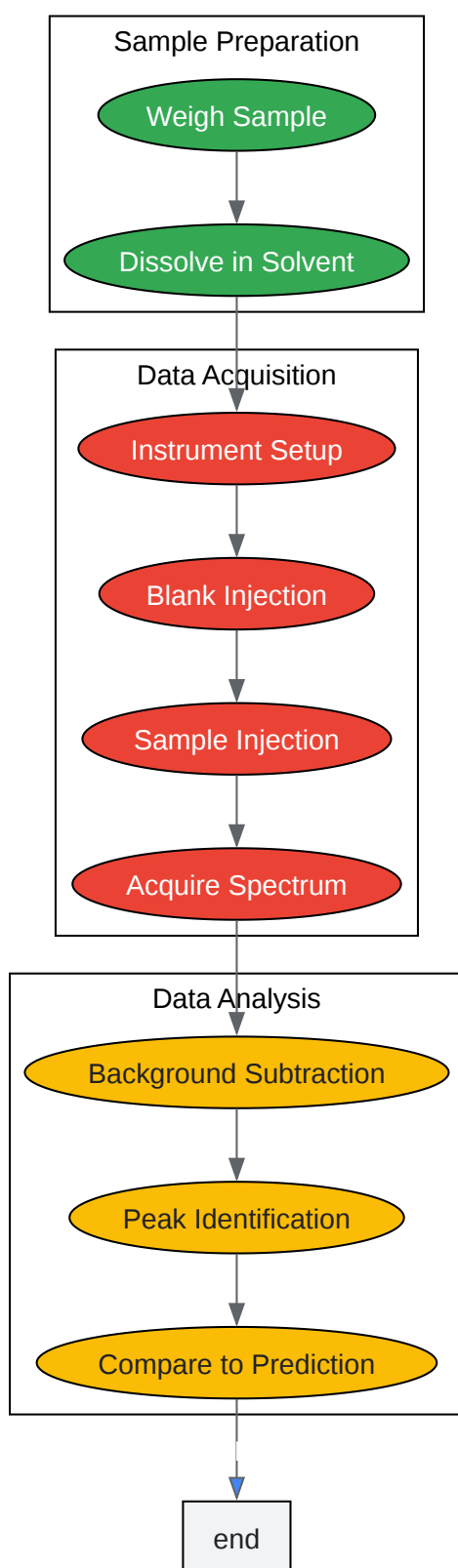
Parameter	Recommended Setting
Ionization Mode	Electron Ionization (EI)
Electron Energy	70 eV
Ion Source Temperature	200-250 °C
Mass Range	m/z 50-300
Scan Rate	1 scan/second
Inlet Temperature (if GC)	280 °C
Transfer Line Temp. (if GC)	280 °C

3.4. Data Acquisition and Analysis

- Introduce a blank (solvent only) to obtain a background spectrum.
- Introduce the prepared sample into the mass spectrometer.
- Acquire data over the specified mass range.
- Process the raw data by subtracting the background spectrum.
- Identify the molecular ion peak and major fragment ions.
- Compare the experimental fragmentation pattern with the predicted pattern.

Visualizations





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